molecular formula C16H16N2O2 B12114544 2-(2-Aminoethyl)-3-hydroxy-3-phenyl-1-isoindolinone CAS No. 3532-79-4

2-(2-Aminoethyl)-3-hydroxy-3-phenyl-1-isoindolinone

Cat. No.: B12114544
CAS No.: 3532-79-4
M. Wt: 268.31 g/mol
InChI Key: MXSAPVMERXGFSJ-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-3-hydroxy-3-phenyl-1-isoindolinone is a complex organic compound with a unique structure that includes an isoindolinone core, a phenyl group, and an aminoethyl side chain. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-3-hydroxy-3-phenyl-1-isoindolinone typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzylamine with benzaldehyde to form an intermediate Schiff base, followed by cyclization and reduction steps to yield the final isoindolinone structure. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-3-hydroxy-3-phenyl-1-isoindolinone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the isoindolinone ring or the phenyl group.

    Substitution: The aminoethyl side chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce a fully saturated isoindolinone ring.

Scientific Research Applications

2-(2-Aminoethyl)-3-hydroxy-3-phenyl-1-isoindolinone has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-3-hydroxy-3-phenyl-1-isoindolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl side chain can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and leading to various biological effects. The isoindolinone core may also play a role in stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Aminoethyl)-3-hydroxy-3-methyl-1-isoindolinone
  • 2-(2-Aminoethyl)-3-hydroxy-3-ethyl-1-isoindolinone
  • 2-(2-Aminoethyl)-3-hydroxy-3-propyl-1-isoindolinone

Uniqueness

2-(2-Aminoethyl)-3-hydroxy-3-phenyl-1-isoindolinone is unique due to the presence of the phenyl group, which can enhance its hydrophobic interactions and binding affinity with molecular targets. This structural feature may contribute to its distinct biological activities and potential therapeutic applications compared to other similar compounds.

Properties

CAS No.

3532-79-4

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

2-(2-aminoethyl)-3-hydroxy-3-phenylisoindol-1-one

InChI

InChI=1S/C16H16N2O2/c17-10-11-18-15(19)13-8-4-5-9-14(13)16(18,20)12-6-2-1-3-7-12/h1-9,20H,10-11,17H2

InChI Key

MXSAPVMERXGFSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2CCN)O

Origin of Product

United States

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